M-Tolyldiethanolamine

Description

Nomenclature and Chemical Identity in Scholarly Contexts

The precise identification of chemical compounds is fundamental in scientific research to ensure clarity and reproducibility. M-Tolyldiethanolamine is identified through standardized naming conventions and unique registry numbers.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for this compound is 2-[(2-hydroxyethyl)(3-methylphenyl)amino]ethan-1-ol. fishersci.ca

In academic literature and commercial contexts, it is also known by several synonyms. These include:

N,N-Bis(2-hydroxyethyl)-m-toluidine. tcichemicals.comcymitquimica.comtcichemicals.com

2,2'-(3-Methylphenylimino)diethanol. tcichemicals.comcymitquimica.comtcichemicals.com

2,2'-(m-Tolylimino)diethanol. tcichemicals.comcymitquimica.comtcichemicals.com

m-Methylphenyldiethanolamine. chemicalland21.comchemicalbook.com

N,N-Di(hydroxyethyl)-m-toluidine. chemicalland21.comnist.gov

2,2'-[(3-methylphenyl)imino]bis-Ethanol. chemicalland21.com

Diethanol-m-toluidine. nist.govindiafinechemicals.com

MTDEA. nist.govtnjchem.com

Interactive Table: Synonyms of this compound

| Synonym | Reference |

| N,N-Bis(2-hydroxyethyl)-m-toluidine | tcichemicals.comcymitquimica.comtcichemicals.com |

| 2,2'-(3-Methylphenylimino)diethanol | tcichemicals.comcymitquimica.comtcichemicals.com |

| 2,2'-(m-Tolylimino)diethanol | tcichemicals.comcymitquimica.comtcichemicals.com |

| m-Methylphenyldiethanolamine | chemicalland21.comchemicalbook.com |

| N,N-Di(hydroxyethyl)-m-toluidine | chemicalland21.comnist.gov |

| 2,2'-[(3-methylphenyl)imino]bis-Ethanol | chemicalland21.com |

| Diethanol-m-toluidine | nist.govindiafinechemicals.com |

| MTDEA | nist.govtnjchem.com |

For unambiguous identification in research databases, this compound is assigned the CAS Registry Number 91-99-6. chemicalland21.comtnjchem.comchemicalbook.com This unique identifier is crucial for searching and retrieving information from chemical databases like the Chemical Abstracts Service (CAS). Other identifiers include its EINECS number, 202-114-8. chemicalland21.comtnjchem.comchemicalbook.com

Interactive Table: Unique Identifiers for this compound

| Identifier | Value | Reference |

| CAS Registry Number | 91-99-6 | chemicalland21.comtnjchem.comchemicalbook.com |

| EINECS Number | 202-114-8 | chemicalland21.comtnjchem.comchemicalbook.com |

| PubChem CID | 7073 | fishersci.ca |

| InChI Key | VMNDRLYLEVCGAG-UHFFFAOYSA-N | fishersci.canist.gov |

Historical Overview of this compound Research and Development

Historically, this compound, as a type of alkanolamine, has been part of the broader research into amino alcohols. These compounds possess both alcohol and amine functional groups, making them valuable intermediates in various chemical syntheses. chemicalland21.com Research has explored their use as intermediates for dyes, particularly disperse and solvent dyes. chemicalland21.com Early research likely focused on its synthesis and basic characterization. Over time, its applications have expanded, leading to more specialized studies. For instance, a 1962 study investigated the use of various N-alkyldiethanolamines, including by extension the family this compound belongs to, in the synthesis of hydrophilic polyester (B1180765) urethanes for artificial leather. tdl.org

Significance and Role of this compound in Chemical Science and Engineering

This compound holds significance in several areas of chemical science and engineering. Its bifunctional nature, containing both hydroxyl and tertiary amine groups, allows it to act as a versatile chemical intermediate. chemicalland21.com

In polymer chemistry , it is used as a cure-promoter for unsaturated polyester resins. emcochemicals.com It can also be used in the manufacture of non-porous elastomeric polyurethanes. emcochemicals.com

As a coupling agent , it is utilized for disperse dyes applied to synthetic fibers. emcochemicals.comparchem.com It serves as an intermediate in the production of various industrial and commercial products, including lubricants, surfactants, and corrosion inhibitors. emcochemicals.com

In organic synthesis , it is employed as an intermediate in the preparation of other organic compounds. chemicalland21.com

Scope and Objectives of Current Academic Research on this compound

Current research on this compound and related compounds continues to explore new applications and refine existing ones. A key area of investigation is its role in promoter systems for curing unsaturated polyester resins. Research aims to develop improved promoter systems that can reduce the levels of traditional cobalt promoters, thereby minimizing color formation in the final products. google.com

Furthermore, the synthesis of novel polymers, such as hyperbranched unsaturated polyester resins, involves the use of various chemical components, and understanding the role of compounds like this compound in similar systems is an ongoing objective. growingscience.com The study of its chemical reactions, such as oxidation and reduction, and its potential applications in areas like biochemical assays, are also subjects of contemporary research.

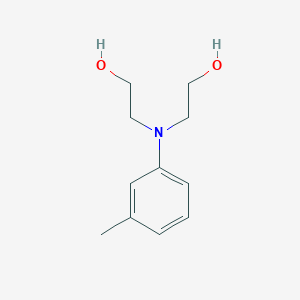

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[N-(2-hydroxyethyl)-3-methylanilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-10-3-2-4-11(9-10)12(5-7-13)6-8-14/h2-4,9,13-14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNDRLYLEVCGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059036 | |

| Record name | Ethanol, 2,2'-[(3-methylphenyl)imino]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Ethanol, 2,2'-[(3-methylphenyl)imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

91-99-6 | |

| Record name | m-Tolyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-((3-Methylphenyl)imino)bisethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-TOLYLDIETHANOLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[(3-methylphenyl)imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-[(3-methylphenyl)imino]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(m-tolylimino)diethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-((3-METHYLPHENYL)IMINO)BISETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9I4143NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Mechanisms of M Tolyldiethanolamine

Advanced Synthetic Methodologies for M-Tolyldiethanolamine

The industrial production of this compound primarily involves the reaction of m-toluidine (B57737) with ethylene (B1197577) oxide. scienceopen.com This process has been the subject of research to enhance its efficiency and sustainability.

Optimization of Reaction Conditions and Yields

The synthesis of this compound is typically achieved through the ethoxylation of m-toluidine. This reaction is exothermic and requires careful control of process parameters to maximize the yield of the desired N,N-bis(2-hydroxyethyl)-m-toluidine and minimize the formation of byproducts such as mono-ethoxylated and poly-ethoxylated species. wikipedia.org

Key parameters that influence the reaction yield include temperature, pressure, and the molar ratio of the reactants. For the analogous synthesis of N,N-bis(2-hydroxyethyl)-p-toluidine, reaction temperatures are often optimized in the range of 100–140°C. Pressures are typically maintained between 1.4 and 2.5 bar to keep the ethylene oxide in its liquid phase. A molar ratio of ethylene oxide to toluidine of 2.2–3.0 is generally employed to favor the formation of the di-substituted product.

An alternative synthetic route involves the reaction of m-tolyl isocyanate with diethanolamine (B148213). scienceopen.com This method necessitates strict temperature control, often between 0–5°C, due to the exothermic nature of the reaction, and is conducted under an inert atmosphere to prevent side reactions. scienceopen.com

Table 1: Illustrative Reaction Conditions for the Synthesis of Toluidine Derivatives

| Parameter | Value (for p-toluidine (B81030) ethoxylation) | Reference |

| Temperature | 100–140°C | |

| Pressure | 1.4–2.5 bar | |

| Molar Ratio (Ethylene Oxide:Toluidine) | 2.2–3.0 |

Note: This data is for the para-isomer and serves as an illustrative example due to the lack of specific data for the meta-isomer.

Catalytic Systems in this compound Synthesis

The choice of catalyst plays a crucial role in the ethoxylation of toluidines. Alkaline catalysts are commonly employed to facilitate the nucleophilic attack of the amine on the ethylene oxide ring. Potassium hydroxide (B78521) (KOH) and sodium methoxide (B1231860) are frequently used catalysts for this purpose. In some instances, the initial reaction of m-toluidine with ethylene oxide to form the dihydroxyethyl-substituted intermediate may proceed without a catalyst. google.com

More advanced catalytic systems have been explored for the synthesis of related N-alkoxy anilines. For instance, phosphonium-based ionic liquids have been shown to be effective catalysts for the reaction of primary aromatic amines with cyclic carbonates, which can be an alternative route to N-hydroxyalkylated anilines.

Table 2: Catalytic Systems for the Synthesis of Hydroxyethyl-Toluidine Derivatives

| Catalyst | Reactants | Reference |

| Potassium Hydroxide (KOH) | p-Toluidine, Ethylene Oxide | |

| Sodium Methoxide | p-Toluidine, Ethylene Oxide | |

| None (for initial step) | m-Toluidine, Ethylene Oxide | google.com |

Note: This data is for the para- and meta-isomers as indicated and serves as an illustrative example of catalytic systems.

Green Chemistry Approaches in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific studies on the green synthesis of this compound are limited, broader research into the sustainable synthesis of amines offers potential avenues for improvement.

Mechanistic Investigations of this compound Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for process optimization and control.

Elucidation of Reaction Pathways and Intermediates

The synthesis of this compound from m-toluidine and ethylene oxide is believed to proceed through a consecutive reaction mechanism. The primary amine of m-toluidine first acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring. This results in the ring-opening of the epoxide and the formation of the mono-hydroxyethylated intermediate, N-(2-hydroxyethyl)-m-toluidine. This intermediate then undergoes a second ethoxylation to yield the final product, N,N-bis(2-hydroxyethyl)-m-toluidine.

The reaction is thought to involve the formation of an alcoholate in the presence of a basic catalyst, which is a more potent nucleophile than the neutral amine or alcohol, thus accelerating the reaction.

Kinetic Studies of this compound Reactions

Detailed kinetic studies specifically for the ethoxylation of m-toluidine are not extensively reported in the available literature. However, kinetic investigations of similar reactions, such as the oxidation of m-toluidine, have been conducted. For instance, the oxidation of m-toluidine by potassium dichromate was found to follow a consecutive reaction mechanism. google.com

Kinetic studies on the carbonylation of ethylene oxide have also been performed, providing insights into the reaction rates under different conditions. nih.gov To fully understand and optimize the synthesis of this compound, further kinetic studies focusing on the specific reaction between m-toluidine and ethylene oxide under various catalytic conditions are necessary. Such studies would involve monitoring the concentration of reactants and products over time to determine rate constants and activation energies, providing a quantitative basis for process design and control.

This compound, a tertiary amine with the chemical formula C₁₁H₁₇NO₂, is a versatile intermediate in organic synthesis. Its molecular structure, featuring a m-tolyl group and two hydroxyethyl (B10761427) chains attached to a central nitrogen atom, allows for a variety of chemical transformations.

Industrially, this compound is primarily synthesized through the reaction of m-toluidine with ethylene oxide. This process is typically conducted in large-scale reactors under catalytic conditions. The crude product is subsequently purified using methods such as distillation and crystallization to achieve the desired grade.

Another significant laboratory and potential industrial synthesis route involves the nucleophilic substitution reaction between m-tolyl isocyanate and diethanolamine. This reaction requires careful temperature control, often between 0–5°C, due to its exothermic nature. To prevent unwanted side reactions, the synthesis is carried out under an inert atmosphere. Purity validation of the final product is confirmed using techniques like ¹H/¹³C NMR for structural analysis, HPLC to ensure purity levels (typically ≥95%), and mass spectrometry for molecular weight verification.

Table 1: Synthesis Methods of this compound

| Method | Reactants | Key Conditions | Primary Application |

|---|---|---|---|

| Ethoxylation | m-Toluidine, Ethylene Oxide | Catalytic, Large-scale reactors | Industrial Production |

| Nucleophilic Substitution | m-Tolyl isocyanate, Diethanolamine | 0-5°C, Inert atmosphere | Laboratory/Industrial Synthesis |

This compound participates in several key chemical reactions, making it a valuable precursor in various synthetic pathways. The presence of the aromatic ring and the hydroxyl groups dictates its reactivity.

The primary reaction types include:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can undergo reduction to yield amines or other reduced products.

Electrophilic Aromatic Substitution: The benzene (B151609) ring is susceptible to substitution reactions, a common pathway for aromatic compounds.

Azo Coupling: It serves as a coupling component in the synthesis of azo dyes. For instance, it reacts with diazonium salts, prepared from various aromatic amines, to produce disperse dyes. A recent patent describes a process where a prepared diazonium salt solution is added to a mixture of this compound and sulfamic acid dissolved in a butanol/water mixture. google.com

Table 2: Key Reactions of this compound

| Reaction Type | Reactant/Reagent | Product Type | Significance |

|---|---|---|---|

| Oxidation | Oxidizing agents (e.g., KMnO₄, H₂O₂) | Quinones, Oxidized derivatives | Synthesis of oxidized organic compounds. |

| Reduction | Reducing agents (e.g., LiAlH₄, NaBH₄) | Amines, Reduced products | Creation of reduced amine derivatives. |

| Electrophilic Aromatic Substitution | Electrophiles | Substituted aromatic compounds | Functionalization of the aromatic ring. |

| Azo Coupling | Diazonium salts | Azo dyes google.com | Intermediate in the dye industry. nist.gov |

3 Stereochemical Aspects in this compound Transformations

The this compound molecule (N,N-bis(2-hydroxyethyl)-m-toluidine) is achiral and does not have a stereocenter. nist.gov Transformations involving this compound would relate to the potential for creating new chiral centers or its use in asymmetric synthesis.

A review of publicly available scientific literature and research indicates a notable lack of specific studies focusing on the stereochemical aspects of this compound transformations. While the principles of stereoselective and stereospecific reactions are well-established in organic chemistry, their direct application to or involving this compound is not extensively documented. masterorganicchemistry.com

Environmental Fate and Ecotoxicology of M Tolyldiethanolamine

Biodegradation and Environmental Persistence Studies

Research indicates that M-Tolyldiethanolamine is characterized by low biodegradability, suggesting a high potential for persistence in the environment. Studies employing biochemical oxygen demand (BOD) tests, a measure of the amount of dissolved oxygen needed by aerobic biological organisms to break down organic material, have shown that this compound exhibits minimal degradation. In these tests, it demonstrated less than 1% of its theoretically calculated oxygen demand, underscoring its resistance to microbial breakdown. researchgate.net This recalcitrance is a key factor in its environmental profile.

Specific microbial degradation pathways for this compound have not been extensively detailed in scientific literature. However, based on its structural components—a tertiary amine and a tolyl (methylbenzene) group—potential, albeit slow, degradation routes can be inferred from studies on similar compounds.

Aerobic Degradation: The aerobic degradation of aromatic compounds like toluene (B28343) often initiates with oxidation of the aromatic ring by monooxygenase or dioxygenase enzymes. nih.govdtic.mil For the toluene component of this compound, a hypothetical aerobic pathway could involve the oxidation of the methyl group or the aromatic ring, leading to the formation of intermediates like cresols or catechols, which are then further metabolized through ring cleavage. nih.gov However, the presence of the bulky diethanolamine (B148213) substituent on the aromatic ring likely sterically hinders enzymatic access, contributing significantly to its low degradation rate.

Anaerobic Degradation: Under anaerobic conditions, the degradation of toluene has been shown to proceed via the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by benzylsuccinate synthase. nih.govnih.gov This initiates a series of reactions that ultimately lead to the breakdown of the aromatic ring. While a similar pathway could theoretically be initiated for this compound, the N-substitution significantly alters the molecule's reactivity, and there is no direct evidence to suggest this pathway occurs. The degradation of other ethanolamines has been observed under anaerobic conditions, but these processes are also highly dependent on the specific structure of the amine. nih.govresearchgate.net The combination of the stable aromatic ring and the tertiary amine structure makes this compound a challenging substrate for both aerobic and anaerobic microorganisms.

The biodegradability of alkanolamines is highly dependent on their molecular structure. Generally, primary alkanolamines are more readily biodegradable than secondary, which are in turn more degradable than tertiary alkanolamines. Steric hindrance and substitution patterns play a crucial role.

This compound, being a tertiary amine with a bulky aromatic substituent, is significantly more resistant to biodegradation compared to simpler, more common alkanolamines. Studies have consistently shown that while compounds like Diethanolamine (DEA) and Triethanolamine (TEA) are susceptible to microbial degradation, substituted diethanolamines with cyclic or aromatic groups are recalcitrant. researchgate.nettdl.org For instance, in comparative studies, this compound, along with Phenyl-diethanolamine and Cyclohexyl-diethanolamine, showed negligible oxygen demand (less than 1% of theoretical), whereas DEA and TEA showed significant degradation. researchgate.net

Comparative Biodegradability of Alkanolamines

| Compound | Type | Biodegradability (% of Theoretical Oxygen Demand) | Reference |

|---|---|---|---|

| Diethanolamine (DEA) | Secondary | ~90% | tdl.org |

| Triethanolamine (TEA) | Tertiary | ~70% | tdl.org |

| Methyl-diethanolamine (MDEA) | Tertiary | Readily biodegradable, but can be recalcitrant under certain conditions | tdl.orgresearchgate.net |

| This compound | Tertiary Aromatic | <1% | researchgate.net |

| Phenyl-diethanolamine | Tertiary Aromatic | <1% | researchgate.net |

| Cyclohexyl-diethanolamine | Tertiary Alicyclic | <1% | researchgate.net |

Several factors influence the rate at which alkanolamines biodegrade in the environment. For this compound, its inherent molecular structure is the primary limiting factor.

Molecular Size and Structure: The combination of a tertiary amine and a bulky, substituted aromatic ring makes this compound sterically hindered. This structure prevents the molecule from fitting into the active sites of microbial enzymes that typically break down amines and aromatic hydrocarbons. researchgate.net

Temperature: While higher temperatures generally increase the rate of microbial metabolism, they are unlikely to significantly enhance the degradation of a recalcitrant compound like this compound without a microbial consortium specifically adapted to it. researchgate.net

Acclimation: The slow degradation of some persistent compounds can sometimes be enhanced if microbial populations are given a long time to adapt. However, the intrinsic stability of the this compound molecule makes even degradation by acclimated populations unlikely to be rapid. tdl.org

Environmental Monitoring and Detection Methodologies

Specific, standardized methods for the routine environmental monitoring of this compound are not widely documented in the literature. However, analytical techniques used for other alkanolamines and aromatic compounds can be adapted for its detection in environmental matrices like water and soil.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common method for analyzing non-volatile organic compounds. nih.gov For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and quantifying trace levels of compounds like this compound in complex environmental samples. lcms.cz For instance, ASTM D-7599 outlines a method for determining other ethanolamines in water using LC-MS, which could likely be modified to include this compound. lcms.cz

In a clinical or biochemical context, the reaction of this compound with peroxidase and other reagents to produce a colored dye has been utilized in assays to measure enzyme activity, demonstrating that colorimetric detection methods could potentially be developed for specific applications. plos.org

Toxicological and Safety Research of M Tolyldiethanolamine

Mechanistic Toxicology Studies

Cellular and Molecular Mechanisms of Toxicity

The biological activity and toxicological profile of M-Tolyldiethanolamine (M-TDEA) are intrinsically linked to its chemical structure, which features a tolyl group attached to a diethanolamine (B148213) backbone. This structure dictates its solubility, reactivity, and interactions with biological systems. The mechanism of action for M-TDEA involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to the active sites of enzymes, it can inhibit or alter their activity, leading to changes in cellular pathways and biological processes.

In the context of dental materials, where M-TDEA is used as an accelerator for the polymerization of acrylic resins, unreacted monomers can be released into the oral environment. medicaljournals.seresearchgate.net This release can lead to cytotoxicity in the surrounding tissues, including the pulp and gingival cells, potentially causing inflammatory reactions. researchgate.net The cytotoxicity is associated with the initial, short-term release of these free monomers immediately after polymerization and over the material's lifespan in the oral cavity. researchgate.net

Structure-Activity Relationships in Toxicity

The toxicity of diethanolamine compounds is influenced by the nature of the substituent on the tertiary amine group. Studies have shown that substituting the tertiary hydrogen of the amine group with certain chemical groups can result in compounds that are resistant to biological degradation. researchgate.nettdl.org Specifically, compounds like cyclohexyldiethanolamine, phenyldiethanolamine, and this compound exhibit very low biochemical oxygen demand, indicating their recalcitrant nature. researchgate.nettdl.org This resistance to degradation can be a factor in their potential for environmental persistence and long-term toxicological effects.

In the context of methacrylates, with which M-TDEA is often used, structure-activity relationship studies help in understanding their toxic mechanisms. nih.gov For instance, the electrophilicity of these molecules, which is their ability to react with nucleophiles, is a key determinant of their reactivity and potential toxicity. nih.gov

Occupational and Consumer Exposure Assessments

Exposure Routes and Pathways

Occupational and consumer exposure to this compound can occur through various routes, with dermal contact and inhalation being the most significant. b2bcomposites.comitwperformancepolymers.com In industrial settings, particularly in metalworking, M-TDEA is used as a corrosion inhibitor in metalworking fluids. researchgate.netresearchgate.net Workers in these industries can be exposed through direct skin contact with these fluids or by inhaling aerosols. itwperformancepolymers.com

In the dental field, dental personnel are exposed to M-TDEA as it is used as an accelerator in dental acrylic resins. medicaljournals.sejournal-imab-bg.org This exposure can lead to sensitization and allergic contact dermatitis. medicaljournals.sejournal-imab-bg.org Consumers may be exposed to M-TDEA through its presence in certain consumer products, such as some types of adhesives and sealants. 3m.com Another potential pathway for consumer exposure is through its use in hair dye formulations, where it may be present as an impurity or a component of the dye mixture. europa.eueuropa.eu

Sensitization and Allergic Contact Dermatitis Research

This compound is a known sensitizer (B1316253) and can cause allergic contact dermatitis (ACD), a type 4 delayed-type hypersensitivity reaction. medicaljournals.senih.gov This is particularly relevant in occupational settings like dentistry. medicaljournals.se

A study reported a case of a dentist who developed sensitization to several products, including 4-tolyldiethanolamine, which is used as an accelerator for the polymerization of dental acrylic resins at room temperature. medicaljournals.se While another tertiary amine, N,N-dimethyl-p-toluidine, is more commonly used and has been associated with cases of ACD, M-TDEA is a less active but still significant amine accelerator that can cause sensitization. medicaljournals.se

Research on dental technician students has shown that the incidence of sensitization to 4-tolyldiethanolamine increases with the duration of educational exposure. journal-imab-bg.org In one study, the sensitization rate to 4-tolyldiethanolamine was the highest among all tested methacrylic monomers in the entire study population, and the incidence was significantly higher in second and third-year students compared to first-year students and a control group. journal-imab-bg.org This highlights M-TDEA as a prominent sensitizer in this occupational group. journal-imab-bg.org

Table 1: Research on this compound and Allergic Contact Dermatitis

| Population Studied | Key Findings | Reference |

|---|---|---|

| Dentist | Developed sensitization to 4-tolyldiethanolamine used in dental acrylic resins. | medicaljournals.se |

Carcinogenicity Research and Risk Assessment

The National Toxicology Program (NTP) conducts studies to characterize the toxicologic and carcinogenic potential of selected chemicals. nih.gov These studies are chosen based on factors like human exposure, production levels, and chemical structure. nih.gov While specific NTP studies on this compound were not found in the provided search results, the program's approach to evaluating chemicals provides a framework for how its carcinogenicity might be assessed. nih.gov

Risk assessment for chemicals like M-TDEA involves evaluating hazard traits and exposure pathways. ca.gov This includes considering potential impacts on human health, such as carcinogenicity, and addressing environmental justice issues related to exposure. ca.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound (M-TDEA) |

| 2,2'-(3-Methylphenylimino)diethanol |

| N,N-Bis(2-hydroxyethyl)-m-toluidine |

| Styrene |

| Cyclohexyldiethanolamine |

| Phenyldiethanolamine |

| N,N-dimethyl-p-toluidine |

Analytical and Computational Chemistry Approaches in M Tolyldiethanolamine Research

Advanced Spectroscopic Characterization and Elucidation

Spectroscopic techniques are fundamental in the study of M-TDEA, providing detailed insights into its molecular structure and composition. High-resolution mass spectrometry, alongside infrared and nuclear magnetic resonance spectroscopy, forms the cornerstone of its structural elucidation. lookchem.com

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of M-Tolyldiethanolamine. Electron ionization (EI) is a common technique used for the analysis of M-TDEA. nist.gov The mass spectrum of M-TDEA reveals a characteristic fragmentation pattern that provides structural information. The molecular ion peak [M]+ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (195.26 g/mol ). nist.govchemicalbook.comfishersci.ca

Key fragment ions observed in the electron ionization mass spectrum of N-(m-Tolyl)-diethanolamine help to confirm its structure. The fragmentation pattern is consistent with the loss of specific functional groups from the parent molecule. For instance, a prominent peak is often observed due to the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a hydroxyethyl (B10761427) group.

Table 1: Key Mass Spectral Data for this compound (Electron Ionization)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₇NO₂ | nist.govchemicalbook.com |

| Molecular Weight | 195.2582 g/mol | nist.gov |

This interactive table provides a summary of the key mass spectral data for this compound.

High-resolution mass spectrometry (HRMS) can be employed for the precise determination of the elemental composition of M-TDEA and its related impurities. lookchem.com

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the detailed structural analysis of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of M-TDEA displays characteristic absorption bands that correspond to the various functional groups present in the molecule. nist.govnist.gov The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. The C-H stretching vibrations of the aromatic ring and the aliphatic chains are typically observed in the 3100-2850 cm⁻¹ region. The C-N stretching vibration of the tertiary amine and the C-O stretching of the alcohol groups also give rise to characteristic peaks in the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of M-TDEA. tcichemicals.com

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The aromatic protons of the m-tolyl group typically appear as a complex multiplet in the downfield region (around 6.5-7.2 ppm). The protons of the methyl group on the tolyl ring will appear as a singlet further upfield. The methylene (B1212753) protons of the two ethanolamine (B43304) arms will show distinct signals, often as triplets, due to coupling with the adjacent hydroxyl and methylene protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum will show distinct signals for the carbons of the aromatic ring, the methyl carbon, and the methylene carbons of the diethanolamine (B148213) side chains.

The combination of these spectroscopic techniques provides unambiguous evidence for the structural integrity of this compound. lookchem.com

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. europa.eu

HPLC methods, often employing a reversed-phase column, can effectively separate M-TDEA from starting materials, by-products, and degradation products. The use of a UV detector allows for the quantification of M-TDEA and its impurities based on their absorbance at a specific wavelength. Purity levels are often required to be ≥98.0%. tcichemicals.com

Gas Chromatography (GC) can also be utilized for the purity analysis of M-TDEA. emcochemicals.com In some cases, derivatization may be necessary to improve the volatility and thermal stability of the compound for GC analysis. These chromatographic methods are crucial for quality control in the production of M-TDEA and for ensuring its suitability for various applications.

Table 2: Chromatographic Techniques for this compound Analysis

| Technique | Application | Common Detector |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, impurity profiling | UV Detector |

This interactive table summarizes the primary chromatographic methods used in the analysis of this compound.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide valuable theoretical insights into the properties and potential activities of this compound. These in silico approaches complement experimental data and can guide further research.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of M-TDEA. mdpi.comresearchgate.netrsc.org These calculations can predict various molecular properties, including optimized geometry, charge distribution, and spectroscopic parameters. For instance, DFT can be used to correlate experimental reaction rates with the electron density profiles of the molecule.

From the optimized molecular structure, a range of molecular descriptors can be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties.

Table 3: Selected Calculated Molecular Descriptors for this compound

| Descriptor | Description | Calculated Value | Source |

|---|---|---|---|

| ΔfG° | Standard Gibbs free energy of formation | -18.34 kJ/mol | Joback Calculated Property chemeo.com |

| ΔfH°gas | Enthalpy of formation at standard conditions (gas) | -282.24 kJ/mol | Joback Calculated Property chemeo.com |

| logPoct/wat | Octanol/Water partition coefficient | - | - |

| McVol | McGowan's characteristic volume | - | - |

In a typical QSAR study, the calculated molecular descriptors (as mentioned in 6.3.1) for a set of structurally related compounds, including M-TDEA, would be correlated with their experimentally determined biological activities. This could include activities such as its role as a chromogenic agent in enzymatic assays or its potential for environmental persistence. researchgate.netplos.org The resulting QSAR model could then be used to predict the activity of new, untested compounds with similar structural features. The development of such models is crucial for prioritizing compounds for further experimental testing and for understanding the structural features that govern a particular biological response.

Molecular Dynamics Simulations for Interaction Analysis

In the realm of computational chemistry, molecular dynamics (MD) simulations serve as a powerful tool to elucidate the intricate dance of molecules, providing a dynamic perspective on intermolecular interactions. For this compound, a compound with applications in biochemical assays and as a chemical intermediate, understanding its interactions at a molecular level is crucial for optimizing its function and for the rational design of new derivatives. While extensive, publicly available research specifically detailing comprehensive molecular dynamics simulations of this compound is limited, the foundational computational approaches necessary for such simulations, like Density Functional Theory (DFT), have been considered in its research context.

DFT modeling is a quantum mechanical method that allows for the calculation of the electronic structure of molecules. This approach can be used to correlate experimental observations with the electronic properties of a compound. For instance, DFT can be employed to analyze the electron density profile of the tolyl group in this compound, providing insights into its reactivity and interaction with other molecules. The mechanism of action for this compound is understood to involve interactions with specific molecular targets, such as enzymes, where it can bind to active sites and modulate their activity.

The data derived from DFT calculations, such as atomic charges and electron distribution, are fundamental for the development of accurate force fields. A force field is a set of parameters that describes the potential energy of a system of particles and is a critical component for running meaningful molecular dynamics simulations. By understanding the electronic landscape of this compound, researchers can build a reliable model for simulating its behavior in various chemical and biological environments.

A hypothetical application of DFT to inform future MD simulations could involve the analysis of key quantum chemical descriptors. These descriptors help in understanding the molecule's stability, reactivity, and the nature of its interactions.

Below is an interactive data table showcasing hypothetical research findings from a DFT analysis of this compound, which would be prerequisite data for building a robust molecular dynamics simulation model.

| Computational Parameter | Hypothetical Value | Significance for Interaction Analysis |

| Highest Occupied Molecular Orbital (HOMO) Energy | -5.8 eV | Indicates the molecule's ability to donate electrons in a reaction. A higher HOMO energy suggests greater reactivity as an electron donor. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 1.2 eV | Represents the molecule's ability to accept electrons. A lower LUMO energy points to a greater propensity to act as an electron acceptor. |

| HOMO-LUMO Gap | 7.0 eV | A larger energy gap suggests higher kinetic stability and lower chemical reactivity. This is crucial for understanding the conditions under which the molecule will interact. |

| Electron Density of Tolyl Group | High | A high electron density on the aromatic ring would suggest its potential for electrophilic aromatic substitution reactions and π-π stacking interactions with other aromatic systems. |

| Partial Atomic Charge on Nitrogen | -0.4 e | The negative partial charge on the nitrogen atom indicates its nucleophilic character and its potential to form hydrogen bonds or coordinate with metal ions. |

| Partial Atomic Charges on Hydroxyl Hydrogens | +0.3 e | The positive partial charges on the hydroxyl hydrogens suggest their ability to act as hydrogen bond donors, a key interaction in aqueous environments and with biological macromolecules. |

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the type of data that would be generated from a DFT study to inform molecular dynamics simulations.

Such DFT-derived data would be instrumental in parameterizing a force field for this compound. This tailored force field would then enable the execution of molecular dynamics simulations to study its dynamic behavior, such as its binding affinity to an enzyme's active site, its conformational changes in different solvents, or its aggregation properties. These simulations could provide atomistic-level details of the interaction forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding, that govern the behavior of this compound in complex systems.

Emerging Research Areas and Future Directions

Novel Synthetic Routes and Sustainable Production Technologies

The traditional synthesis of M-Tolyldiethanolamine typically involves the reaction of m-toluidine (B57737) with ethylene (B1197577) oxide or the nucleophilic substitution between m-tolyl isocyanate and diethanolamine (B148213). While effective, these methods are under increasing scrutiny regarding their environmental footprint. Future research is focused on developing greener, more sustainable production technologies.

Key areas of development include:

Green Chemistry Principles: The application of green chemistry principles is a major trend. unife.it This involves the use of environmentally benign solvents, reducing energy consumption through milder reaction conditions, and minimizing waste generation. researchgate.net Research efforts are directed towards replacing conventional solvents with greener alternatives and designing catalytic systems that improve efficiency and reduce byproducts. unife.it

Continuous Flow Processes: A shift from batch processing to continuous flow manufacturing represents a significant step towards sustainability. unife.it Continuous processes can offer better control over reaction parameters, leading to higher yields, improved purity, and a reduction in waste streams.

Exploration of New Application Domains

While this compound is well-established as a dye intermediate and a promoter for polyester (B1180765) and polyurethane resins, researchers are actively exploring its potential in new high-value applications. emcochemicals.commit-ivy.comparchem.com

Advanced Polymer Systems: One of the most promising new domains is in the formulation of advanced polymers. Recent studies have investigated M-TDEA's role in dual-cured resin cements used in dentistry. mdpi.comnih.gov In these systems, it can act as a co-initiator in the redox system, influencing the material's working time, degree of conversion, and mechanical properties. nih.gov A study demonstrated that adjusting the concentration of M-TDEA (referred to as DHEPT in the study) and other initiators in experimental dental cements could improve working time and conversion rates while reducing polymerization stress. nih.gov

Pharmaceutical Formulations: There is growing interest in the potential use of M-TDEA in pharmaceutical applications, specifically as an excipient or a stabilizing agent. Its chemical structure could help improve the solubility and bioavailability of certain poorly soluble drugs, a significant challenge in drug development.

Specialty Chemicals and Research: M-TDEA continues to be supplied as a useful research chemical, indicating its role as a building block in the synthesis of new molecules with unique properties for various scientific investigations. chemicalbook.commade-in-china.com

Advanced Characterization Techniques for Complex Systems

A deeper understanding of this compound's function, especially in complex matrices like polymers or biological systems, requires the use of advanced analytical techniques.

Spectroscopic and Chromatographic Methods: Standard techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are crucial for confirming the structure and purity of M-TDEA. nist.gov Fourier-transform infrared spectroscopy (FT-IR) is used to confirm functional group integrity. In application-focused research, techniques like Fourier Transform Infrared Spectroscopy (FTIR) are used to measure the degree of conversion in polymerization reactions involving M-TDEA. mdpi.com

Techniques for Mechanistic Studies: To elucidate its role in various processes, more advanced methods are being employed. Cyclic voltammetry can be used to measure its redox potential, which is relevant for its function in colorimetric assays and as a curing promoter. X-ray crystallography can help resolve the coordination geometries in metal-M-Tolyldiethanolamine complexes.

Characterization in Materials Science: When incorporated into materials like resin cements, understanding the resulting system's properties is key. Techniques for quantifying deformation mechanisms and microstructural changes, such as advanced X-ray and electron-based methods (e.g., EBSD, TEM), are becoming more relevant for characterizing the final materials. tms.org

The table below summarizes key analytical techniques used in M-TDEA research.

| Technique Category | Specific Method | Purpose in M-TDEA Research |

| Structural & Purity Analysis | 1H/13C NMR, Mass Spectrometry, HPLC | Structural confirmation and purity validation of the compound. |

| Functional Group Analysis | FT-IR Spectroscopy | Confirming the integrity of functional groups, especially before use in formulations. |

| Reaction Monitoring | FTIR Spectroscopy | Measuring the degree of conversion in polymerization reactions. mdpi.com |

| Electrochemical Analysis | Cyclic Voltammetry | Quantifying electron-transfer capacities to understand redox behavior. |

| Complex Structure Analysis | X-ray Crystallography | Resolving coordination geometries in metal-M-TDEA complexes. |

Interdisciplinary Research Collaborations

The expanding scope of this compound research necessitates collaborations across various scientific disciplines.

Chemistry and Materials Science: The development of new polymers, dyes, and resins with M-TDEA as a key component is a core area of collaboration between organic chemists and material scientists. emcochemicals.commdpi.com

Materials Science and Biomedical Engineering: The investigation of M-TDEA in dental resin cements is a prime example of synergy between materials science and the medical field. mdpi.comnih.gov This research aims to create restorative dental materials with improved performance and longevity.

Chemistry, Toxicology, and Environmental Science: Addressing the environmental fate and potential health effects of M-TDEA requires a concerted effort from chemists, toxicologists, and environmental scientists to assess its impact and develop mitigation strategies. nih.govnih.gov

Addressing Environmental and Health Challenges in this compound Research

Concurrent with exploring new applications, the scientific community is also focused on understanding and mitigating the potential environmental and health impacts of this compound.

Environmental Persistence: A significant challenge is the low biodegradability of this compound. Studies using acclimatized sewage microorganisms have shown that the compound is biologically recalcitrant, with a biochemical oxygen demand of less than 1% of its theoretically calculated value. nih.govtdl.orgresearchgate.net Future research will likely focus on developing methods for its degradation, such as advanced oxidation processes or phytoremediation, which uses plants to remove contaminants. researchgate.netresearchgate.net

Health and Safety Profile: Safety data indicates that this compound is a skin irritant, may cause serious eye damage, and could lead to organ damage through prolonged or repeated exposure. 3m.com It is also recognized as a skin sensitizer (B1316253). 3m.com Studies among dental technician students have shown an increased risk of contact sensitization to a related compound, 4-tolyldiethanolamine, with longer educational exposure, highlighting the need for appropriate protective measures. journal-imab-bg.orgsemanticscholar.org Future toxicological studies, potentially following frameworks from the National Toxicology Program (NTP), will be essential to fully characterize its health profile and establish safe exposure limits. nih.gov

The table below highlights key research findings related to the environmental and health aspects of M-TDEA.

| Research Area | Finding | Implication for Future Research |

| Biodegradability | M-TDEA exhibits very low biodegradability (<1% of theoretical oxygen demand). nih.govtdl.org | Development of effective degradation technologies is a priority. |

| Health Hazards | Classified as a skin/eye irritant and potential organ toxicant with repeated exposure. 3m.com | Need for comprehensive toxicological evaluation and strict handling protocols. |

| Skin Sensitization | Recognized as a skin sensitizer. 3m.com Related compounds show increased sensitization risk with exposure duration. journal-imab-bg.orgsemanticscholar.org | Research into less sensitizing alternatives and improved personal protective equipment. |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for M-Tolyldiethanolamine, and what analytical methods are recommended to validate its purity?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions between m-tolyl isocyanate and diethanolamine. Key steps include temperature control (e.g., 0–5°C for exothermic reactions) and inert atmosphere conditions to prevent side reactions. Purity validation should involve 1H/13C NMR for structural confirmation, HPLC (≥95% purity threshold), and mass spectrometry for molecular weight verification. For reproducibility, experimental protocols must detail solvent ratios, catalyst use (if any), and purification steps (e.g., recrystallization solvents) .

Q. How does this compound function in colorimetric assays, and what parameters optimize its performance?

- Methodological Answer : In assays like alanine aminotransferase (ALT) detection, this compound reacts with H₂O₂ and 4-aminoantipyrine under horseradish peroxidase (HRP) catalysis to form a pink quinone-imine complex. Optimization requires:

- pH Control : Maintain pH 7.0–7.4 to stabilize HRP activity.

- Concentration Gradient Testing : Titrate this compound (0.1–1.0 mM) to determine the linear dynamic range via spectrophotometry (λ = 505 nm).

- Interference Checks : Evaluate cross-reactivity with similar enzymes (e.g., lactate dehydrogenase) using inhibition studies .

Q. What are the recommended storage conditions to ensure this compound stability?

- Methodological Answer : Store in airtight, light-protected containers at 4°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., toluidine derivatives). Pre-use validation via FT-IR can confirm functional group integrity .

Advanced Research Questions

Q. How can researchers address variability in assay results when using this compound as a chromogenic agent?

- Methodological Answer : Variability often stems from inconsistent reagent preparation or environmental factors. Mitigation strategies include:

- Standardized Reagent Batches : Prepare master stocks with documented lot numbers and storage histories.

- Inter-laboratory Calibration : Use reference samples (e.g., ALT-spiked serum) across labs to harmonize protocols.

- Statistical Analysis : Apply ANOVA to identify significant variance sources (e.g., temperature fluctuations, operator technique) .

Q. What experimental designs are suitable for investigating this compound’s catalytic role in non-enzymatic systems?

- Methodological Answer : Design a kinetic study comparing this compound with analogs (e.g., p-tolyldiethanolamine) in metal-free redox reactions. Key steps:

- Control Systems : Use blank reactions (without catalyst) and positive controls (e.g., Fe³⁺-EDTA).

- Time-Resolved Spectroscopy : Monitor reaction progress at 10-second intervals for initial rate calculations.

- Density Functional Theory (DFT) Modeling : Correlate experimental rate constants with electron density profiles of the toluyl group .

Q. How should contradictory data on this compound’s reactivity with transition metals be reconciled?

- Methodological Answer : Contradictions may arise from differing experimental conditions (e.g., solvent polarity, metal oxidation states). Approaches:

- Meta-Analysis : Systematically review literature to categorize studies by solvent systems (aqueous vs. organic) and metal types (e.g., Cu⁺ vs. Cu²⁺).

- Redox Potential Measurements : Use cyclic voltammetry to quantify electron-transfer capacities under standardized conditions.

- X-ray Crystallography : Resolve coordination geometries in metal-M-Tolyldiethanolamine complexes to clarify binding mechanisms .

Methodological Frameworks

- Data Reprodubility : Follow guidelines from the Beilstein Journal of Organic Chemistry, ensuring experimental sections include granular details (e.g., molar ratios, instrument calibration logs) .

- Ethical Compliance : For human-subject studies involving this compound-based diagnostics, obtain IRB approval and document participant consent protocols .

- Literature Review : Use databases like SciFinder and Reaxys to identify gaps (e.g., limited studies on its environmental toxicity) and prioritize high-impact research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.